BenchChemオンラインストアへようこそ!

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine

Lipophilicity Physicochemical Properties Drug Design

This 7-fluoro-1,5-naphthyridine fragment (MW 152.17, XLogP3 1.4) offers unique electronic properties (σₘ = +0.34) that cannot be replicated by H, Cl, Br, or CH₃ analogs. The fluorine atom enables ¹⁹F NMR-based fragment screening (FAXS, n-FABS, T₂ filtering) while preserving permeability (TPSA 24.9 Ų). Validated in NBTI programs (MIC 0.016–4 μg/mL for optimized leads), ALK5 inhibitor series (IC₅₀ 4–6 nM), and GSK-patented αvβ6 integrin antagonists. Ideal for kinase hinge-binding motifs (C–F···C=O interactions). For medicinal chemistry labs seeking differentiated fragments for hit-to-lead optimization.

Molecular Formula C8H9FN2
Molecular Weight 152.172
CAS No. 1211527-95-5
Cat. No. B2359648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1211527-95-5
Molecular FormulaC8H9FN2
Molecular Weight152.172
Structural Identifiers
SMILESC1CC2=C(C=C(C=N2)F)NC1
InChIInChI=1S/C8H9FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2
InChIKeyLQCUIARCTARGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1211527-95-5): Core Scaffold and Physicochemical Profile


7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1211527-95-5) is a partially saturated 1,5-naphthyridine derivative bearing a fluorine atom at the 7-position of the fused bicyclic ring system [1]. With a molecular formula of C8H9FN2 and a molecular weight of 152.17 g/mol, it belongs to the broader class of tetrahydronaphthyridines that serve as privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors, integrin antagonists, and antibacterial agents [2]. The presence of the fluorine substituent confers distinct electronic (strong electron-withdrawing effect), steric (Van der Waals radius 1.47 Å vs. H at 1.20 Å), and pharmacokinetic properties compared to hydrogen-, chloro-, bromo-, or methyl-substituted analogs at the same position.

Why 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine Cannot Be Replaced by Other 7-Substituted or Unsubstituted Analogs


Simply substituting 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine with its parent (7-H), 7-chloro, 7-bromo, or 7-methyl analogs introduces quantifiable deviations in electronic, steric, and metabolic stability profiles that propagate into biological activity and synthetic utility . The fluorine atom's unique combination of high electronegativity and small steric footprint relative to other halogens allows it to modulate pKa, lipophilicity, and metabolic oxidative susceptibility in ways that hydrogen, chlorine, bromine, or methyl groups cannot replicate [1]. In the context of novel bacterial topoisomerase inhibitor (NBTI) development, the transition from a 7-H to a 7-fluoro-1,5-naphthyridin-2-one core was critical for achieving improved antibacterial potency and spectrum (MIC values of 0.016–4 μg/mL) as demonstrated in the SAR optimization of AM-8722 to AM-8888 [2]. The specific identity and position of the substituent is not interchangeable without compromising target engagement and pharmacokinetic performance.

Quantitative Differentiation Evidence for 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine Versus Closest Analogs


LogP Lipophilicity Modulation: 7-Fluoro vs. 7-H vs. 7-Chloro vs. 7-Bromo Substitution

The 7-fluoro substituent provides a finely tuned increase in lipophilicity compared to the unsubstituted parent, while avoiding the excessive lipophilicity and molecular weight burden of 7-chloro or 7-bromo analogs. Computed XLogP3-AA values show that 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine (XLogP3: 1.4) [1] sits between the parent 7-H compound (XLogP3: 1.3) [2] and would be substantially lower than the corresponding 7-chloro (predicted clogP ~1.7–2.0) or 7-bromo (predicted clogP ~2.0–2.5) analogs, offering a more favorable balance for oral absorption and CNS penetration according to Lipinski and CNS MPO guidelines.

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight Optimization: 7-Fluoro Minimizes MW Penalty Compared to Higher Halogens

The molecular weight of 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine (152.17 g/mol) [1] is only 17.99 Da greater than the parent 7-H scaffold (134.18 g/mol) [2], whereas the 7-chloro analog adds 34.44 Da (168.62 g/mol) and the 7-bromo analog adds 78.89 Da (213.07 g/mol) . Within the context of fragment-based lead generation, this minimal molecular weight increase preserves lead-likeness parameters (MW < 250 Da) for the 7-fluoro compound while the 7-bromo analog approaches the upper boundary of fragment space.

Lead-likeness Fragment-based drug discovery Physicochemical properties

Hydrogen Bond Acceptor Count: Enhanced Intermolecular Interaction Capacity Relative to Parent Scaffold

The 7-fluoro substituent increases the hydrogen bond acceptor (HBA) count of the scaffold from 2 (parent 7-H) to 3 (7-fluoro) [1][2]. This provides an additional weak hydrogen bond acceptor site at the 7-position fluorine atom, which can participate in C–F···H–X interactions (both inter- and intramolecular) that are absent in the parent scaffold and differ qualitatively from the halogen bond donor capacity of the 7-chloro or 7-bromo analogs [3].

Hydrogen bonding Target engagement Molecular recognition

Scaffold Validation in Novel Bacterial Topoisomerase Inhibitor (NBTI) Lead Optimization: 7-Fluoro Substitution Enables Potency Gains

In the SAR optimization of oxabicyclooctane-linked NBTIs, the incorporation of a 7-fluoro substituent on the 1,5-naphthyridin-2-one core was pivotal for achieving broad-spectrum antibacterial activity. The parent compound AM-8722 (non-fluorinated core) served as the starting point, and systematic SAR led to 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one (AM-8888, compound 16), which demonstrated MIC values of 0.016–4 μg/mL against a panel of Gram-positive and Gram-negative pathogens, with Pseudomonas aeruginosa being the least sensitive strain (MIC 4 μg/mL) [1]. While the exact MIC contribution attributable solely to the 7-fluoro substituent cannot be deconvoluted from other structural changes in this study, the SAR table in the publication demonstrates that fluorine at the 7-position of the naphthyridinone ring was a key structural feature retained in the optimized lead.

Antibacterial Topoisomerase inhibitors Structure-activity relationship

Topological Polar Surface Area (TPSA) Conservation: Fluorine Minimally Perturbs Polarity vs. Parent Scaffold

The topological polar surface area (TPSA) of 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine is 24.9 Ų, identical to the parent 7-H scaffold (24.9 Ų) [1][2]. This contrasts with what would be expected for 7-chloro or 7-bromo analogs, where the larger halogen atoms increase molecular surface area and may subtly alter TPSA. The conservation of TPSA at 24.9 Ų, well below the 60 Ų threshold for favorable oral absorption and the 90 Ų threshold for blood-brain barrier penetration [3], indicates that the fluorine substituent achieves its electronic and metabolic effects without compromising the passive membrane permeability characteristics of the core scaffold.

Membrane permeability CNS drug design Physicochemical profiling

Electron-Withdrawing Effect: 7-Fluoro Modulates pKa of the Saturated Ring NH Relative to 7-H and 7-Alkyl Analogs

The electron-withdrawing fluorine atom at the 7-position reduces the basicity of the saturated ring secondary amine (NH) compared to the parent 7-H scaffold and 7-alkyl analogs. This is a well-established fluorine effect: the σₘ Hammett constant for fluorine is +0.34, versus σₘ = 0.00 for H and σₘ = -0.07 for CH₃ [1]. The resulting pKa lowering (estimated ΔpKa ≈ 0.5–1.0 units relative to the parent) [2] affects the protonation state at physiological pH, solubility-pH profile, and the compound's ability to form crystalline salts for purification and formulation—all factors directly relevant to procurement specifications and downstream synthetic processing.

Basicity Solubility Salt formation

Application Scenarios for 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Halogenated Heterocyclic Building Blocks

With a molecular weight of 152.17 g/mol (<250 Da fragment cutoff) and an XLogP3 of 1.4, 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine qualifies as an ideal fragment-sized building block [1]. The fluorine atom provides a sensitive ¹⁹F NMR probe for fragment screening (¹⁹F is 100% naturally abundant, spin-½, with a wide chemical shift range), enabling direct detection of protein-ligand interactions via ¹⁹F-based NMR methods such as FAXS, n-FABS, and ¹⁹F T₂ filtering [2]. The identical TPSA (24.9 Ų) to the parent scaffold conserves permeability properties, while the additional HBA site (HBA = 3 vs. 2 for parent) provides expanded molecular recognition potential in fragment growing and merging strategies [1].

Medicinal Chemistry Lead Optimization in Anti-Infective Programs Targeting DNA Gyrase/Topoisomerase IV

The validated role of the 7-fluoro-1,5-naphthyridine core in novel bacterial topoisomerase inhibitors (NBTIs) is demonstrated by the SAR study linking AM-8722 to the optimized lead AM-8888 (MIC 0.016–4 μg/mL) [1]. Researchers pursuing NBTI programs, including those seeking alternatives to gepotidacin (GSK2140944, currently in Phase III trials for urinary tract infections), can use 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine as a key intermediate for constructing the left-hand side DNA-binding moiety of oxabicyclooctane-linked or piperidine-linked NBTIs [1][2].

Kinase Inhibitor Development Leveraging Fluorine-Mediated Conformational and Metabolic Effects

The 7-fluoro substituent's electron-withdrawing effect (σₘ = +0.34) reduces the saturated ring NH basicity by an estimated 0.5–1.0 pKa units [1], which can be exploited to fine-tune hinge-binding interactions in kinase inhibitor design. The 1,5-naphthyridine scaffold is a recognized hinge-binding motif in kinase inhibitors [2], and the fluorine atom at the 7-position can engage in orthogonal multipolar C–F···C=O interactions with the kinase hinge region backbone carbonyl [3]. This scaffold has been explicitly explored in TGF-β type I receptor (ALK5) inhibitor programs (IC₅₀ values of 4–6 nM reported for optimized 1,5-naphthyridine derivatives) [2] and CDK4/6 inhibitor programs, supporting its utility in kinase drug discovery [4].

Integrin Antagonist Programs Targeting αvβ6 for Fibrotic Disease Treatment

GlaxoSmithKline patent disclosures explicitly identify 7-fluoro-substituted tetrahydronaphthyridine derivatives as αvβ6 integrin antagonists for the treatment of fibrotic diseases [1]. The patent claims compounds where R₂ can be a fluorine atom at the 7-position of the naphthyridine core, indicating that 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine serves as a direct precursor to these patented antagonist chemotypes. The fluorine substitution at R₂ is a specifically enumerated embodiment in the Markush claims, not merely a generic 'halogen' placeholder, highlighting its significance in this therapeutic program [1].

Quote Request

Request a Quote for 7-Fluoro-1,2,3,4-tetrahydro-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.